![molecular formula C9H11N3 B11750015 {2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine](/img/structure/B11750015.png)
{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate amine sources. One common method involves the use of sodium methoxide as a base, which facilitates the formation of the desired product . The reaction conditions often include refluxing the reactants in a suitable solvent such as chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo halogenation reactions, where halogens such as bromine or iodine replace hydrogen atoms on the imidazo[1,2-a]pyridine ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the nitrogen atoms within the ring structure.
Common Reagents and Conditions
Halogenation: Bromine or iodine in chloroform is commonly used for halogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Halogenated Derivatives: For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Oxidized and Reduced Forms: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Antituberculosis Activity: It inhibits key enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of {2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,5,10H2,1H3 |
InChI Key |
MPKGXVGKEXTZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


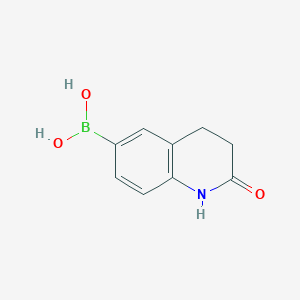
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)
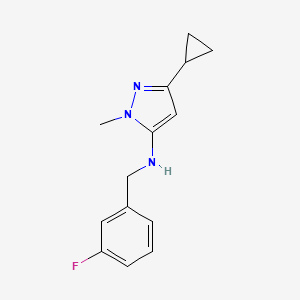
![(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine](/img/structure/B11749974.png)

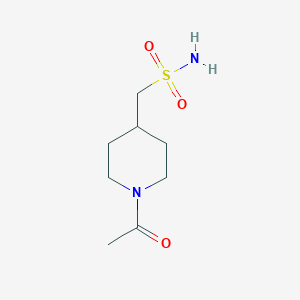
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)
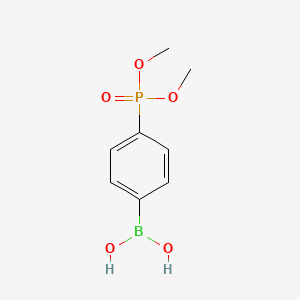
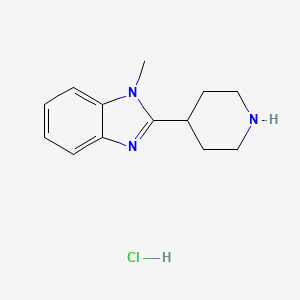
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750012.png)
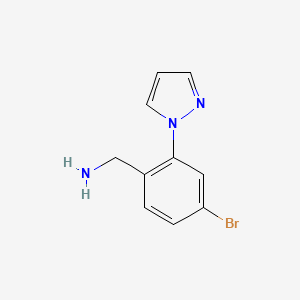
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750021.png)
